N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide backbone with two distinct substituents: a cyclohex-1-en-1-yl ethyl group attached to the carboxamide nitrogen and a methylsulfonamidomethyl group at the 4-position of the cyclohexane ring.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3S/c1-23(21,22)19-13-15-7-9-16(10-8-15)17(20)18-12-11-14-5-3-2-4-6-14/h5,15-16,19H,2-4,6-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDNMMZRKFYCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications based on existing literature.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C15H22N2O3S
- Molecular Weight : 306.41 g/mol
Its structure includes a cyclohexene moiety, a sulfonamide group, and various functional groups that contribute to its reactivity and biological activity. The presence of the sulfonamide group is particularly significant, as it has been associated with diverse biological activities.
Biological Activity Overview
Research on this compound is limited; however, related compounds suggest several potential biological activities:
- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell replication.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties similar to other sulfonamides, which can modulate immune responses.
- Antitumor Potential : Structural analogs have shown selective toxicity against cancer cells, indicating that this compound might also possess anticancer properties.
The proposed mechanisms of action for compounds similar to this compound include:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit the enzyme dihydropteroate synthase in bacteria, blocking folate synthesis.
- Interaction with Biological Targets : The unique structure may allow it to interact with various receptors or enzymes involved in inflammatory pathways or cancer cell proliferation.
Comparative Analysis with Related Compounds
To better understand the potential activities of this compound, we can compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[2-(cyclohexen-1-yl)ethyl]-4-methylbenzenesulfonamide | Similar cyclohexene and sulfonamide group | Focused on antibacterial properties |
| 5-[2-(cyclohexen-1-yl)ethyl]-N-[4-fluorophenyl]methyl]benzamide | Lacks the furan ring | Investigated for selective toxicity against cancer cells |
| N-[3-chlorophenyl]-5-[2-(cyclohexen-1-yl)ethyl]benzamide | Shares cyclohexene but different aromatic substitutions | Studied for neuroprotective effects |
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on similar compounds provides insights into its potential applications:
- Antibacterial Studies : A study on related sulfonamides demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound could be effective in treating bacterial infections.
- Cancer Research : Research has shown that structurally similar compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.
- Inflammation Models : Animal studies have indicated that sulfonamide derivatives can reduce inflammation markers in models of arthritis and other inflammatory diseases.
Comparison with Similar Compounds
18F-Mefway and 18F-FCWAY
These fluorinated compounds share the cyclohexanecarboxamide core but differ in substituents:
- 18F-Mefway : Features a trans-18F-fluoranylmethyl group and a 2-methoxyphenylpiperazine moiety. It demonstrates superior 5-HT1A receptor binding affinity compared to 18F-FCWAY, attributed to enhanced lipophilicity and optimized steric interactions .
- 18F-FCWAY : Lacks the fluoranylmethyl group, resulting in reduced receptor retention and faster metabolic clearance in humans .
| Compound | Key Structural Features | Receptor Affinity (5-HT1A) | Metabolic Stability |
|---|---|---|---|
| 18F-Mefway | trans-18F-fluoranylmethyl, 2-methoxyphenylpiperazine | High | Moderate |
| 18F-FCWAY | Non-fluorinated, 2-pyridyl substituent | Moderate | Low |
| Target Compound | Cyclohexene-ethyl, methylsulfonamidomethyl | Not reported | Likely high* |
*Inference based on sulfonamide group’s resistance to enzymatic degradation .
Patent-Derived Analogues
- N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide (): Incorporates an indazole ring and methoxyphenyl group. Its synthesis involves multi-step purification (e.g., column chromatography, yields ~17–27%), suggesting higher complexity than the target compound’s synthesis .
- N-(1-cyanocyclohexyl)-1-morpholinocyclohexanecarboxamide (): Exhibits a cyano group and morpholine substituent, enabling hydrogen bonding and improved aqueous solubility (81% yield via multicomponent reaction) .
Physicochemical Properties
- Solubility : The target compound’s methylsulfonamidomethyl group enhances water solubility compared to purely lipophilic analogs like N-(4-methylphenyl)cyclohexane-1-carboxamide () .
- Crystallinity : Sulfonamide derivatives (e.g., N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide in ) form hydrogen-bonded networks, suggesting the target compound may exhibit similar crystalline stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
